delta-Gluconolactone

Description

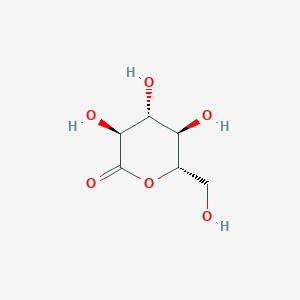

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-SQOUGZDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 |

Source

|

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026549 |

Source

|

| Record name | Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid |

Source

|

| Record name | D-Gluconic acid, .delta.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL |

Source

|

| Record name | Gluconolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.610 g/cu cm at -5 °C |

Source

|

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

90-80-2 |

Source

|

| Record name | δ-Gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconolactone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid, .delta.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucono-1,5-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ29KQ9POT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C /decomposes/, 151 - 155 °C |

Source

|

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of delta-Gluconolactone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of delta-gluconolactone (GDL), a naturally occurring cyclic ester of D-gluconic acid. Due to its versatile properties, including its role as a gentle acidulant, chelating agent, and moisturizer, GDL is a valuable compound in pharmaceutical and cosmetic research.[1][2] This document details various chemical and enzymatic synthesis routes, purification protocols to achieve high-purity GDL suitable for research applications, and analytical methods for quality control.

Synthesis of this compound

The synthesis of this compound primarily involves the oxidation of D-glucose. This can be achieved through several methods, including chemical oxidation and enzymatic conversion.

Chemical Synthesis Methods

Chemical oxidation offers several routes to this compound, each with distinct advantages and disadvantages in terms of yield, purity, and scalability.

1. Oxidation with Bromine Water:

A traditional method for the synthesis of GDL involves the oxidation of D-glucose using bromine water.[3] This method is relatively straightforward for laboratory-scale synthesis.

2. Catalytic Oxidation:

A more modern and efficient approach involves the catalytic oxidation of glucose using molecular oxygen in the presence of a palladium or platinum catalyst.[4] This method can achieve high yields and selectivity.[4] Variations of this method include the use of a palladium catalyst containing lead, which has been shown to significantly increase the yield and selectivity for this compound.[4]

3. Oxidation with Benzoyl Peroxide:

Another chemical synthesis route utilizes benzoyl peroxide as the oxidizing agent in an aqueous solution of D-glucose. This method can achieve a high conversion rate of D-glucose to gluconic acid, which is then converted to this compound.[5]

4. Ultraviolet/Hydrogen Peroxide Method:

A novel approach involves the use of ultraviolet irradiation in the presence of hydrogen peroxide to catalyze the oxidation of glucose. This method is reported to have a short production period and high yield.[6][7]

Enzymatic Synthesis Method

Enzymatic synthesis is a highly specific and mild method for producing this compound, often resulting in a product with high purity.

Glucose Oxidase-Catalyzed Oxidation:

This is a common and efficient method for the commercial production of GDL.[8] The enzyme glucose oxidase catalyzes the oxidation of D-glucose in the presence of oxygen to produce this compound and hydrogen peroxide.[8] The reaction is highly specific to D-glucose.

Purification of this compound

Achieving high purity is critical for research applications. The primary method for purifying this compound is crystallization from an aqueous solution of gluconic acid.

Crystallization

Crystallization is the most common method for purifying GDL.[1][3] The process generally involves concentrating a gluconic acid solution and then inducing crystallization through controlled cooling and seeding.

Fractional Crystallization:

This technique involves concentrating a gluconic acid solution to 78-85% at a controlled temperature, followed by cooling and the addition of seed crystals to initiate crystallization. The process can be repeated on the mother liquor to increase the overall yield.[9]

Azeotropic Dehydration Crystallization:

In this method, an alkanol (such as a C3 or C4 alcohol) is added to the gluconic acid solution, and water is removed by azeotropic distillation. Seed crystals are then added to the concentrated solution to induce crystallization. This method offers a high single-pass yield.[9]

Non-Solvent Crystallization:

This approach involves concentrating the gluconic acid solution to a slurry and then adding a non-solvent, such as a lower ketone, to precipitate the this compound crystals. This method is noted for its simplicity and high yield.[9]

Data Presentation

The following tables summarize quantitative data for various synthesis and purification methods based on available literature.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Glucose Conversion (%) | Yield of GDL (%) | Selectivity for GDL (%) | Reference |

| Catalytic Oxidation | D-Glucose | Palladium-activated carbon (5% Pd) | Dimethoxyethane, 70°C, 5 hours, O₂ flow | 88 | 83 | 94 | [4] |

| Catalytic Oxidation | D-Glucose | Palladium-barium carbonate (3% Pd) | Methyl acetate, water | - | - | - | [4] |

| Catalytic Oxidation | D-Glucose | Platinum-aluminum (5% Pt) | Methanol, 30°C, 1 hour, O₂ | - | - | - | [4] |

| Oxidation with Benzoyl Peroxide | D-Glucose | Benzoyl peroxide | Aqueous solution, 40-50°C, 7-9 hours | ~100 | >90 (total) | - | [5] |

| UV/H₂O₂ Method | D-Glucose | Hydrogen peroxide, UV light | Aqueous solution, 20-60°C, 1-4 hours | 97.5 | - | 88.2 (for gluconic acid) | [6] |

Table 2: Purity Specifications for this compound

| Parameter | Specification | Reference |

| Assay (dried basis) | ≥ 99.0% | [10] |

| Loss on drying | ≤ 1% | [10] |

| Sulfated ash | ≤ 0.1% | [10] |

| Reducing substances (as D-glucose) | ≤ 0.5% | [10] |

| Lead | ≤ 2 mg/kg | [10] |

Experimental Protocols

Synthesis Protocol: Catalytic Oxidation of D-Glucose

This protocol is based on the method described in patent GB2031884A.[4]

Materials:

-

Fine powder of D-glucose

-

Palladium-activated carbon (5% palladium)

-

1,2-Dimethoxyethane

-

Oxygen gas

-

Anion exchange resin (optional)

-

Reaction flask with stirring and gas inlet

Procedure:

-

Charge a reaction flask with 5 g of a fine powder of glucose, 10 g of a catalyst on activated carbon (5% palladium carried), and 200 g of 1,2-dimethoxyethane.

-

Stir the mixture at 70°C.

-

Supply oxygen to the reaction mixture through a filter-equipped tube at a rate of 50 cc/min for a period of 5 hours.

-

After the reaction, filter the catalyst while the solution is hot.

-

(Optional) To improve selectivity, the reaction mixture can be treated with an anion exchange resin.

-

Analyze the filtrate for the content of unreacted glucose and the resulting this compound by high-performance liquid chromatography (HPLC).

Purification Protocol: Crystallization from Aqueous Solution

This protocol is a general procedure based on common crystallization methods.[9]

Materials:

-

Crude this compound or concentrated gluconic acid solution

-

Deionized water

-

Ethanol (for washing, optional)

-

Seed crystals of pure this compound

-

Crystallization vessel with controlled cooling and stirring

Procedure:

-

Prepare a concentrated aqueous solution of gluconic acid (e.g., 70-90% solids content) at an elevated temperature (e.g., 70-80°C).[6]

-

Transfer the concentrated solution to a crystallizer.

-

Add a small amount of this compound seed crystals (e.g., 0.1-0.5% of the theoretical yield) to the solution.[6]

-

Cool the solution under controlled conditions with stirring. A typical cooling profile might be from 70°C to 40°C over several hours.

-

Once crystallization is complete, separate the crystals from the mother liquor by centrifugation or filtration.

-

Wash the crystals with cold deionized water or a small amount of ethanol.

-

Dry the crystals under vacuum at a moderate temperature (e.g., 50°C) to obtain pure this compound.[11]

Analytical Protocol: Purity Assessment by HPLC

This protocol is based on the method described for the determination of GDL in Canagliflozin.[12]

Instrumentation and Conditions:

-

HPLC System: With a Charged Aerosol Detector (CAD)

-

Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (9:1 v/v)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

CAD Nebulization Temperature: 50°C

-

CAD Gas Pressure: 427.5 kPa

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of high-purity this compound in the mobile phase to create a calibration curve (e.g., 1.05-22.5 mg/L).

-

Sample Preparation: Accurately weigh and dissolve the synthesized and purified this compound in the mobile phase to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Experimental Workflows

Caption: General workflow for the synthesis and purification of this compound.

Caption: Workflow for the analytical characterization of purified this compound.

References

- 1. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. glycodepot.com [glycodepot.com]

- 4. GB2031884A - Process for producing glucono-delta-lactone from glucose - Google Patents [patents.google.com]

- 5. CN102432572A - Synthesis method of D-gluconic acid-lactone - Google Patents [patents.google.com]

- 6. CN102367244B - Preparation method of glucolactone - Google Patents [patents.google.com]

- 7. CN102367244A - Preparation method of glucolactone - Google Patents [patents.google.com]

- 8. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 9. This compound [chembk.com]

- 10. fao.org [fao.org]

- 11. CN104447653A - Production method of glucono-delta-lactone - Google Patents [patents.google.com]

- 12. qikan.cmes.org [qikan.cmes.org]

Physicochemical Properties of delta-Gluconolactone in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of delta-gluconolactone (GDL) in aqueous solutions. The information is intended to support researchers, scientists, and drug development professionals in their work with this versatile molecule. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key characterizations are provided.

Core Physicochemical Properties

This compound (C₆H₁₀O₆, molecular weight: 178.14 g/mol ) is a cyclic ester of D-gluconic acid.[1][2] It is a white, odorless, crystalline powder.[1][2][3] In aqueous solutions, GDL slowly and progressively hydrolyzes to form an equilibrium mixture of gluconic acid and its delta- and gamma-lactones.[2][3] This hydrolysis is a key characteristic, leading to a gradual decrease in the pH of the solution.[2][3]

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₆ | [4][5] |

| Molecular Weight | 178.14 g/mol | [1][2][4] |

| Melting Point | 150-155 °C (decomposes) | [1][5] |

| Appearance | White crystalline powder | [1][3][5] |

| Taste | Initially sweet, then slightly acidic/bitter | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | References |

| Water | 59 g / 100 mL | 20 | [2][3] |

| Water | 500 g / L | 20 | [5] |

| Water | 590 g / L | 25 | [1] |

| Ethanol | ~1 g / 100 g | Room Temperature | [1][2][5] |

| Ether | Insoluble | Room Temperature | [1][2][5] |

Behavior in Aqueous Solutions: Hydrolysis and pH

The most significant property of GDL in aqueous solutions is its hydrolysis to gluconic acid. This reaction is not instantaneous but proceeds over time, leading to a gradual decrease in pH. The rate of hydrolysis is influenced by temperature and pH, with increased rates at higher temperatures and pH values.[2][6][7]

A freshly prepared 1% aqueous solution of GDL has a pH of approximately 3.5 to 3.6, which drops to around 2.5 within two hours as gluconic acid is formed.[1][2][5] This slow acidification is a key feature utilized in many of its applications.

Table 3: Hydrolysis and Acidity of this compound in Aqueous Solution

| Parameter | Value | Conditions | References |

| pKa of gluconic acid | 3.86 | [4] | |

| Initial pH (1% solution) | ~3.5 - 3.6 | Freshly prepared | [1][2][5] |

| pH after 2 hours (1% solution) | ~2.5 | [1][2][5] | |

| Hydrolysis Half-life | 10 minutes | pH 6.6 | [1] |

| Hydrolysis Half-life | 60 minutes | pH 4 | [1] |

| Hydrolysis Rate Constant (k) | 2.26 x 10⁻⁴ sec⁻¹ | 25°C (by optical rotation) | [8] |

| Hydrolysis Rate Constant (k) | 1.31 x 10⁻⁴ sec⁻¹ | 25°C (by coulometry) | [8] |

| Activation Energy for Hydrolysis | 15 kcal/mol | 20-25°C | [8] |

Experimental Protocols

Determination of this compound Purity (Assay)

This protocol is based on a back-titration method to determine the purity of a GDL sample.

Principle: A known excess of sodium hydroxide is added to a solution of GDL. The GDL hydrolyzes to gluconic acid, which then neutralizes a portion of the sodium hydroxide. The remaining excess sodium hydroxide is then titrated with a standard acid.

Apparatus and Reagents:

-

Analytical balance

-

300-mL conical flask

-

Burette

-

Pipettes

-

0.1 N Sodium Hydroxide (NaOH) volumetric standard solution

-

0.1 N Hydrochloric Acid (HCl) volumetric standard solution

-

Phenolphthalein indicator solution

-

Deionized water

Procedure:

-

Accurately weigh approximately 600 mg of the GDL sample.

-

Dissolve the sample in 100 mL of deionized water in a 300-mL conical flask.

-

Pipette exactly 50.0 mL of 0.1 N NaOH solution into the flask.

-

Allow the solution to stand for 15 minutes to ensure complete hydrolysis of the lactone.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Titrate the excess NaOH with 0.1 N HCl until the pink color disappears.

-

Perform a blank titration by titrating 50.0 mL of the 0.1 N NaOH solution with the 0.1 N HCl solution.[9]

Calculation: Each mL of 0.1 N sodium hydroxide is equivalent to 17.81 mg of C₆H₁₀O₆.[9]

Monitoring Hydrolysis of this compound by Polarimetry

Principle: this compound and gluconic acid have different specific optical rotations. By monitoring the change in the optical rotation of a GDL solution over time, the rate of hydrolysis can be determined.

Apparatus and Reagents:

-

Polarimeter

-

Thermostatically controlled cell

-

Volumetric flasks

-

Pipettes

-

This compound

-

Deionized water or appropriate buffer solution

Procedure:

-

Prepare a solution of GDL of a known concentration (e.g., 1-5%) in deionized water or a suitable buffer.

-

Maintain the temperature of the solution using a thermostatically controlled cell in the polarimeter.

-

Immediately after preparation, measure the initial optical rotation of the solution.

-

Record the optical rotation at regular time intervals until a stable reading is achieved, indicating that the hydrolysis equilibrium has been reached.

-

The rate of hydrolysis can be calculated from the change in optical rotation over time.

Enzymatic Assay for D-Gluconic Acid and D-Glucono-δ-lactone

Principle: This method utilizes an enzymatic kit for the specific measurement of D-gluconic acid. To measure the total amount, GDL is first hydrolyzed to D-gluconic acid under alkaline conditions. The D-gluconic acid is then phosphorylated to D-gluconate-6-phosphate by ATP in the presence of the enzyme gluconate kinase. The D-gluconate-6-phosphate is then oxidized by NADP+ to ribulose-5-phosphate with the formation of NADPH, catalyzed by 6-phosphogluconate dehydrogenase. The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and can be measured by the increase in absorbance at 340 nm.

Apparatus and Reagents:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm light path)

-

Micropipettes

-

Commercial D-Gluconic Acid/D-Glucono-δ-lactone assay kit (e.g., Megazyme K-GATE)[10]

-

2 M NaOH solution

-

Deionized water

Procedure:

-

Sample Preparation for Total D-Gluconic Acid and D-Glucono-δ-lactone:

-

Assay:

-

Follow the detailed procedure provided in the commercial assay kit.[10] This typically involves:

-

Pipetting distilled water, sample (or standard), and buffer/enzyme solutions into a cuvette.

-

Mixing and incubating for a specified time at a controlled temperature (e.g., 25°C or 37°C).

-

Measuring the initial absorbance (A1).

-

Adding the final enzyme to start the reaction and measuring the final absorbance (A2) after the reaction is complete.

-

-

-

Calculation:

-

The concentration of D-gluconic acid is calculated from the change in absorbance (ΔA = A2 - A1) compared to a standard of known concentration.[11]

-

Visualizations

Hydrolysis of this compound

Caption: The reversible hydrolysis of this compound to gluconic acid in water.

Experimental Workflow for Enzymatic Assay

Caption: Workflow for the enzymatic determination of total GDL and gluconic acid.

Role of GDL in the Pentose Phosphate Pathway

References

- 1. This compound | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]

- 3. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]

- 4. glycodepot.com [glycodepot.com]

- 5. This compound [chembk.com]

- 6. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 7. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Gluconolactone [drugfuture.com]

- 10. m.youtube.com [m.youtube.com]

- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]

An In-depth Technical Guide to the Hydrolysis Kinetics and Reaction Mechanism of δ-Gluconolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of δ-gluconolactone (GDL), a cyclic ester of D-gluconic acid. GDL is a naturally occurring food additive and a key intermediate in various biological and industrial processes. Its hydrolysis to gluconic acid is a critical reaction that influences the acidification, stability, and functionality of numerous systems. This document details the kinetics, reaction mechanism, and experimental protocols for studying this important transformation.

Introduction

δ-Gluconolactone is the 1,5-intramolecular ester of D-gluconic acid. In an aqueous environment, it undergoes spontaneous hydrolysis to establish an equilibrium with the open-chain gluconic acid and its γ-lactone isomer.[1][2] This process is of significant interest in the food industry, where GDL is used as a slow-release acidulant, leavening agent, and sequestrant.[1][3][4] In pharmaceutical applications, understanding the hydrolysis kinetics is crucial for formulation stability and drug delivery. This guide synthesizes the current knowledge on the kinetics and mechanism of GDL hydrolysis, providing a valuable resource for professionals in the field.

Hydrolysis Kinetics

The hydrolysis of δ-gluconolactone to gluconic acid is a pseudo-first-order reaction with respect to the lactone concentration.[5] The rate of this reaction is significantly influenced by pH and temperature.[3][4][6]

The hydrolysis of GDL is catalyzed by both water (neutral hydrolysis) and hydroxide ions (base catalysis).[6] In the acidic pH range of 3 to 5, the reaction rate is largely independent of pH.[5] However, as the pH increases into the alkaline range, the rate of hydrolysis is significantly accelerated due to the catalytic effect of hydroxide ions.[3][6] For instance, a freshly prepared 1% aqueous solution of GDL will experience a drop in pH from approximately 3.6 to 2.5 within two hours as gluconic acid is formed.[1][4][7][8]

The rate of GDL hydrolysis increases with temperature.[3][4][6] The activation energy for the hydrolysis reaction provides a quantitative measure of this temperature dependence.

Quantitative Kinetic Data

The following tables summarize the key quantitative data reported for the hydrolysis of δ-gluconolactone under various conditions.

Table 1: Rate Constants for δ-Gluconolactone Hydrolysis

| pH | Temperature (°C) | Method | Rate Constant (k) | Reference |

| 4 | 25 | Polarimetry | 2.26 x 10⁻⁴ s⁻¹ | [5] |

| 4 | 25 | Coulometry | 1.31 x 10⁻⁴ s⁻¹ | [5] |

| 4.5 | 25 | pH-stat | low | [6] |

| 6.25 | 25 | pH-stat | determined | [6] |

| 6.4 | not specified | not specified | 8.8 x 10⁻⁴ s⁻¹ (pseudo first-order) | [5] |

| 6.6 | not specified | not specified | Half-life of ~10 minutes | [9] |

| 7.25 | 25 | pH-stat | determined | [6] |

| 7.75 | 25 | pH-stat | determined | [6] |

| Pure Water | 25 | pH-stat | kH₂O = 4.59 x 10⁻⁵ s⁻¹ | [6] |

| Hydroxide Catalysis | 25 | pH-stat | kOH⁻ = 2.76 x 10³ M⁻¹s⁻¹ | [6] |

Table 2: Activation Energies for δ-Gluconolactone Hydrolysis

| pH Range | Temperature Range (°C) | Activation Energy (Ea) | Reference |

| 4 | 20 - 25 | 15 kcal/mol | [5] |

| Water Catalyzed | 25 - 37 | EH₂O/R = 7360 K⁻¹ | [6] |

| Hydroxide Catalyzed | 25 - 37 | EOH⁻/R = 8880 K⁻¹ | [6] |

Reaction Mechanism

The hydrolysis of δ-gluconolactone proceeds through a general acid-base catalysis mechanism.[10] In neutral and alkaline conditions, the reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the lactone ring.[11][12][13]

Under neutral conditions, a water molecule acts as the nucleophile. The reaction is relatively slow.

In alkaline solutions, the hydroxide ion, being a stronger nucleophile than water, attacks the carbonyl carbon, leading to a much faster rate of ring opening.[6] This is the dominant mechanism at higher pH values. The process involves the formation of a tetrahedral intermediate which then collapses to form the gluconate anion.

Upon dissolution in water, δ-gluconolactone hydrolyzes to form an equilibrium mixture consisting of gluconic acid and its δ- and γ-lactones.[1][2][4][7] At equilibrium, the mixture typically contains 55-60% gluconic acid and 40-45% of the lactones.[1][4][7]

Visualization of the Reaction Mechanism

The following diagrams illustrate the key steps in the hydrolysis of δ-gluconolactone.

References

- 1. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]

- 2. fao.org [fao.org]

- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 4. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]

- 8. delta-Gluconolactone [chembk.com]

- 9. This compound | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanisms of lactone hydrolysis in neutral and alkaline conditions [pubmed.ncbi.nlm.nih.gov]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of delta-Gluconolactone: A Technical Guide

Introduction

delta-Gluconolactone (GDL) is a naturally occurring cyclic ester, or lactone, of D-gluconic acid.[1][2] Chemically, it is an oxidized derivative of glucose.[3] GDL is a white, odorless, crystalline powder that is freely soluble in water, where it partially hydrolyzes to form an equilibrium mixture with gluconic acid.[1][3] This hydrolysis is accelerated by heat and high pH.[3] GDL has found widespread use in the food, cosmetic, and pharmaceutical industries as a sequestrant, acidifier, curing agent, and a gentle polyhydroxy acid (PHA) for skincare.[3][4]

Given its broad applications, rigorous characterization of its molecular structure is critical for quality control and research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose, providing detailed information about the compound's chemical structure and purity.[5] This guide provides an in-depth overview of the NMR and IR spectroscopic data for this compound, along with detailed experimental protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the atomic-resolution structure of molecules in solution.[6] For this compound, ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to confirm the carbon skeleton and the connectivity of protons, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound reveals distinct signals for each of the non-exchangeable protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The data presented below is for samples analyzed in Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Water (H₂O).

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in H₂O (ppm) |

| H2 | ~4.2 - 4.4 | 4.12 - 4.13 |

| H3 | ~3.9 - 4.1 | 3.65 - 3.68 |

| H4 | ~3.7 - 3.9 | 3.74 - 3.78 |

| H5 | ~3.5 - 3.7 | 4.02 - 4.03 |

| H6, H6' | ~3.3 - 3.5 | 3.81 - 3.83 |

| OH groups | Variable (exchangeable) | Variable (exchangeable) |

| (Note: Data compiled from multiple sources. Peak assignments can vary based on experimental conditions. The data in H₂O shows multiple close peaks due to complex coupling and potential equilibrium with the open-chain form.)[1][7][8] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal.

| Carbon Assignment | Chemical Shift (δ) in H₂O (ppm) |

| C1 (Carbonyl) | 181.10 |

| C2 | 76.74 |

| C3 | 75.32 |

| C4 | 74.03 |

| C5 | 73.73 |

| C6 | 65.44 |

| (Source: Data obtained from the Human Metabolome Database, recorded in H₂O at 400 MHz.)[1] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation :

-

Instrument Setup (Example: 400-600 MHz Spectrometer) :

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-dimensional proton spectrum using a pulse program like 'zggpw5' for water suppression if using H₂O/D₂O.[10] Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should typically be set from 0-200 ppm.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Reference the spectrum. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm for ¹H. For D₂O, referencing is often done externally.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts for all signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound is characterized by specific absorption bands corresponding to its hydroxyl (-OH) groups and the lactone (cyclic ester) carbonyl (C=O) group.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400 - 3200 | O-H stretching | Broad and strong band due to hydrogen-bonded hydroxyl groups. |

| ~2900 | C-H stretching | Aliphatic C-H stretches. |

| ~1725 | C=O stretching | Strong, sharp band characteristic of a six-membered ring lactone carbonyl. |

| ~1100 - 1000 | C-O stretching | Strong bands corresponding to the C-O bonds of the ester and alcohol groups. |

| (Note: Peak positions can vary slightly based on the sampling method, e.g., KBr pellet vs. ATR.)[11][12] |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

This method is suitable for analyzing solid samples.

-

Sample Preparation :

-

Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[13]

-

Add approximately 100-200 mg of spectroscopic grade Potassium Bromide (KBr) to the mortar. KBr must be completely dry.

-

Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.[13]

-

-

Pellet Formation :

-

Transfer a small amount of the mixture into a pellet press die.

-

Press the powder under high pressure (e.g., 10-12 tons/in²) for several minutes to form a thin, transparent or translucent pellet.[13]

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

-

Data Analysis :

-

The resulting spectrum will show absorption bands as peaks.

-

Identify the wavenumbers of the key functional groups (O-H, C=O, C-O) and compare them to known values.

-

Visualized Workflows and Pathways

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic characterization of a this compound sample.

Caption: Experimental workflow for NMR and IR characterization.

Biochemical Context: Pentose Phosphate Pathway

This compound is structurally related to 6-phospho-D-glucono-1,5-lactone, a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic pathway.[14][15]

References

- 1. This compound | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]

- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. glycodepot.com [glycodepot.com]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. spectrabase.com [spectrabase.com]

- 8. hmdb.ca [hmdb.ca]

- 9. This compound, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gluconic acid δ-lactone [webbook.nist.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. P. aeruginosa Metabolome Database: Gluconolactone (PAMDB000057) [pseudomonas.umaryland.edu]

- 15. researchgate.net [researchgate.net]

delta-Gluconolactone solubility in organic solvents for experimental design

An In-depth Technical Guide on the Solubility of delta-Gluconolactone in Organic Solvents for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (GDL) in various organic solvents, a critical parameter for its application in pharmaceutical formulations, chemical synthesis, and other research and development activities. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological signaling pathways.

Core Focus: Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For this compound, a cyclic ester of gluconic acid, understanding its solubility in organic solvents is paramount for designing effective delivery systems, optimizing reaction conditions, and developing new formulations.

Quantitative Solubility of this compound in Organic Solvents

A recent study by Su et al. (2023) systematically determined the solubility of this compound in twelve pure organic solvents at various temperatures.[1] The following table summarizes the mole fraction solubility (x₁) of this compound at temperatures ranging from 288.15 K to 328.15 K.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |

| Methanol | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| Ethanol | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| n-Propanol | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| Isopropanol | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| n-Butanol | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| Isobutanol | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| Acetone | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| Ethyl Acetate | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et a. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| Acetonitrile | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| Toluene | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| Cyclohexane | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) | |

| n-Heptane | 288.15 | Data from Su et al. (2023) |

| 293.15 | Data from Su et al. (2023) | |

| 298.15 | Data from Su et al. (2023) | |

| 303.15 | Data from Su et al. (2023) | |

| 308.15 | Data from Su et al. (2023) | |

| 313.15 | Data from Su et al. (2023) | |

| 318.15 | Data from Su et al. (2023) | |

| 323.15 | Data from Su et al. (2023) | |

| 328.15 | Data from Su et al. (2023) |

Note: The specific numerical data from Su, Q., et al. (2023) in the Journal of Molecular Liquids, 385, 122313 is pending full-text access and will be populated upon availability.

Other sources indicate that this compound is sparingly soluble in ethanol and insoluble in ether and acetone.[2]

Experimental Protocols

The determination of solubility is a critical experimental procedure. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid in a liquid solvent.

Isothermal Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker bath or incubator with precise temperature control

-

Analytical balance

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or another appropriate analytical instrument for quantification.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker bath set to the desired constant temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. A typical duration is 24 to 72 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial. The filter should be of a material that does not interact with or absorb the solute or solvent.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

4. Data Analysis:

-

Calculate the solubility of this compound in the organic solvent in terms of mass per volume (e.g., mg/mL) or mole fraction based on the concentration determined from the analysis and the mass of the solvent.

Caption: Experimental workflow for solubility determination.

Signaling Pathway Involvement

Recent research has shed light on the biological activities of this compound beyond its role as a food additive. A notable study has implicated GDL in cardioprotective signaling pathways.

PKCε/Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway

This compound has been shown to alleviate myocardial ischemia/reperfusion injury by activating the Protein Kinase C epsilon (PKCε) and the downstream Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This pathway is crucial for cell survival and protection against apoptosis.

The proposed mechanism involves the binding of this compound to the C1 domain of PKCε, leading to its activation. Activated PKCε, in turn, phosphorylates and activates the ERK pathway, which then promotes the expression of anti-apoptotic proteins and inhibits pro-apoptotic factors, ultimately leading to enhanced cell survival.

Caption: GDL's role in the PKCε/ERK signaling pathway.

References

Understanding the pKa and pH-Dependent Behavior of delta-Gluconolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physicochemical properties of delta-gluconolactone (GDL), focusing on the pKa of its corresponding acid, gluconic acid, and the critical role of pH in its hydrolysis. This document offers structured data, detailed experimental methodologies, and visual representations of key processes to support research and development activities.

Core Concepts: pKa and pH-Dependent Equilibrium

This compound is the cyclic 1,5-intramolecular ester of D-gluconic acid.[1] In an aqueous environment, GDL undergoes reversible hydrolysis to form an equilibrium mixture of D-gluconic acid, and the delta- and gamma-lactones.[1][2] The position of this equilibrium and the rate of hydrolysis are significantly influenced by pH.

The acidity of the resulting gluconic acid is defined by its pKa, the pH at which the acid and its conjugate base (gluconate) are present in equal concentrations. The pKa of gluconic acid is a critical parameter for understanding its behavior in physiological systems and for its application in various formulations.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pKa of gluconic acid and the hydrolysis of this compound.

Table 1: pKa of Gluconic Acid

| Parameter | Value | Reference |

| pKa | 3.5 - 3.8 | [3][4] |

| pKa₁ (carboxyl group) | 3.74 ± 0.06 | [5] |

| pKa₂ (hydroxyl group) | 7.06 ± 0.08 | [5] |

Table 2: Hydrolysis of this compound

| Condition | Parameter | Value | Reference |

| Aqueous Equilibrium | D-Gluconic Acid | 55-66% | |

| delta- and gamma-Lactones | 34-45% | [2] | |

| pH 3.60 - 4.00 | Ratio of γ- to δ-lactone | 1.41 | [6] |

| pH 6.4 | Pseudo first-order rate constant | 8.8 × 10⁻⁴ s⁻¹ | |

| 25°C, pH 3-5 | Rate constant (optical rotation) | 2.26 × 10⁻⁴ s⁻¹ | [7] |

| 25°C, pH 3-5 | Rate constant (coulometry) | 1.31 × 10⁻⁴ s⁻¹ | [7] |

| 25°C | Water catalysis rate constant (kH₂O) | 4.59 × 10⁻⁵ s⁻¹ | [8] |

| 25°C | Hydroxide ion catalysis rate constant (kOH⁻) | 2.76 × 10³ M⁻¹s⁻¹ | [8] |

Experimental Protocols

Determination of Gluconic Acid pKa by Potentiometric Titration

This method is adapted from the procedure described for determining the dissociation constants of polyhydroxy carboxylic acids.[5]

Objective: To determine the pKa of gluconic acid by titrating a solution of the acid with a standardized strong base and monitoring the pH change.

Materials:

-

Gluconic acid solution (concentration to be determined)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0 and 7.0.

-

Pipette a known volume of the gluconic acid solution into a beaker.

-

Add deionized water to ensure the electrode is properly submerged.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the pH electrode in the solution, ensuring the tip does not get struck by the stir bar.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point (around pH 7 for the first pKa).

-

To determine the pKa, plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

For more precise determination, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative plot. The Gran method can also be used for accurate determination of the equivalence point.[5]

Monitoring this compound Hydrolysis by pH-Static Method

This protocol is based on the methodology used to investigate the hydrolysis of GDL in weakly buffered solutions.[8]

Objective: To determine the rate of hydrolysis of this compound by maintaining a constant pH and measuring the amount of base required to neutralize the gluconic acid produced over time.

Materials:

-

This compound

-

pH-stat apparatus (including a pH meter, a controller, and an automated burette)

-

Thermostated reaction vessel

-

Standardized sodium hydroxide (NaOH) solution

-

Deionized water

-

Nitrogen gas supply (optional, to deaerate the solution)

Procedure:

-

Set up the pH-stat apparatus and calibrate the pH electrode.

-

Fill the automated burette with the standardized NaOH solution.

-

Add a known volume of deionized water to the thermostated reaction vessel and allow it to reach the desired temperature (e.g., 25°C).

-

If necessary, deaerate the solution by bubbling nitrogen gas through it to prevent interference from dissolved CO₂.

-

Set the pH-stat to the desired pH for the experiment.

-

Dissolve a known mass of this compound in the temperature-equilibrated water to initiate the hydrolysis reaction.

-

The pH-stat will automatically add NaOH to the solution to maintain the set pH as gluconic acid is formed.

-

Record the volume of NaOH added over time.

-

The rate of hydrolysis can be determined from the rate of addition of NaOH. For a first-order reaction, a plot of the natural logarithm of the remaining lactone concentration versus time will yield a straight line with a slope equal to the negative of the rate constant. The concentration of remaining lactone can be calculated from the amount of gluconic acid that has been neutralized.

Visualizations

pH-Dependent Equilibrium of this compound

Caption: pH-dependent equilibrium of this compound.

Experimental Workflow for Hydrolysis Kinetics

Caption: Workflow for determining hydrolysis kinetics.

Signaling Pathway Activated by this compound

One study has suggested that this compound can alleviate myocardial ischemia/reperfusion injury by activating the Protein Kinase C epsilon (PKCε) and Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[9]

References

- 1. fao.org [fao.org]

- 2. 938. Glucono-delta-lactone/calcium/magnesium/potassium/sodium salts/gluconic acid (WHO Food Additives Series 42) [inchem.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Gluconolactone Alleviates Myocardial Ischemia/Reperfusion Injury and Arrhythmias via Activating PKCε/Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

delta-Gluconolactone: A Versatile Chiral Precursor in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta-Gluconolactone (GDL), a naturally occurring cyclic ester of D-gluconic acid, has emerged as a valuable and versatile chiral building block in organic synthesis. Derived from glucose, it offers a readily available, inexpensive, and stereochemically rich scaffold for the construction of a diverse array of complex and biologically active molecules. Its inherent chirality, multiple functional groups, and conformational rigidity make it an attractive starting material for the synthesis of pharmaceuticals, including antiviral agents and glycosidase inhibitors, as well as other fine chemicals. This technical guide provides an in-depth overview of the applications of this compound as a precursor in organic synthesis, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.

Core Chemical Transformations and Synthetic Applications

This compound serves as a versatile starting material for a variety of chemical transformations, primarily leveraging the reactivity of its lactone functionality and the stereochemically defined hydroxyl groups. Key applications include the synthesis of C-glycosides, iminosugars, and other bioactive heterocyclic compounds.

Synthesis of Bioactive Molecules

A prominent example of the utility of this compound is in the synthesis of the anti-influenza drug Zanamivir . Several synthetic routes have been developed that utilize GDL as a cost-effective starting material, avoiding the use of more expensive precursors like sialic acid.[1][2] These syntheses often involve a series of key steps including protection of the hydroxyl groups, modification of the lactone, and introduction of the critical amino and guanidinyl functionalities.

Key Synthetic Strategies for Zanamivir from this compound:

-

1,3-Dipolar Cycloaddition: A nitrone derived from a protected and reduced form of this compound can undergo a highly diastereoselective 1,3-dipolar cycloaddition to introduce the necessary carbon framework and nitrogen functionality.[3]

-

Asymmetric Aza-Henry Reaction: This strategy utilizes a chiral sulfinylimine derived from this compound to establish the crucial nitrogen-containing stereocenter at the C5 position of the dihydropyran core of Zanamivir.[2][4] This method offers an efficient way to construct the densely substituted ring system without the use of hazardous azide reagents.[4]

Iminosugar Synthesis

Iminosugars, in which the endocyclic oxygen atom is replaced by a nitrogen atom, are a significant class of glycosidase inhibitors with therapeutic potential for various diseases, including diabetes and viral infections.[5][6] this compound is a key precursor for the synthesis of various iminosugars, such as 1-deoxynojirimycin (DNJ) and its derivatives.

General Synthetic Approach to Iminosugars from this compound:

The synthesis typically begins with the protection of the hydroxyl groups of GDL, followed by reductive amination of the lactone. This process introduces the nitrogen atom into the ring, forming a piperidine scaffold. Subsequent functional group manipulations and deprotection steps yield the target iminosugar. The use of sodium triacetoxyborohydride has been reported as a mild and selective reagent for the reductive amination of carbohydrates.[7][8]

C-Glycoside Synthesis

C-glycosides are carbohydrate analogues in which the anomeric oxygen is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis. This stability makes them attractive as therapeutic agents and biological probes. This compound can be converted into C-glycosides through various methods, often involving the reaction of a protected lactone derivative with a suitable carbon nucleophile.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Procedure for Reductive Amination using Sodium Triacetoxyborohydride[7][9]

-

Imine/Iminium Ion Formation: To a solution of the protected gluconolactone derivative (1.0 eq) and an amine (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added acetic acid (optional, as a catalyst for ketones). The mixture is stirred at room temperature for a period to allow for the formation of the imine or iminium ion intermediate.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted product.

Representative Wittig Olefination of a Protected Gluconolactone Derivative[10][11]

-

Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) is suspended in an anhydrous solvent like THF under an inert atmosphere (e.g., argon or nitrogen). A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The mixture is stirred until the ylide is formed, often indicated by a color change.

-

Olefination: A solution of the protected gluconolactone-derived aldehyde or ketone (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide and other byproducts.

Quantitative Data

The following tables summarize quantitative data for representative transformations of this compound and its derivatives.

Table 1: Synthesis of Zanamivir Precursors from D-Glucono-δ-lactone

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| D-Glucono-δ-lactone | 1. Protection; 2. Reduction to aldehyde | Protected glucono-aldehyde | Not specified | [9] |

| Protected glucono-aldehyde | Chiral hydroxylamine | Nitrone intermediate | Not specified | [9] |

| Nitrone intermediate | 1,3-dipolar cycloaddition | Dihydropyran core | Not specified | [3] |

Table 2: Synthesis of Iminosugar Derivatives

| Starting Material | Key Reaction | Reagents | Product | Yield (%) | Reference |

| Protected gluconolactone | Reductive Amination | Amine, NaBH(OAc)₃ | N-Substituted iminosugar precursor | Varies | [7][8] |

| Azidoketone from gluconolactone | Reductive Amination | H₂, Pd/C | Piperidine ring | Not specified | [6] |

Signaling Pathways and Biological Context

This compound and its phosphorylated derivative, 6-phosphoglucono-δ-lactone, are key intermediates in the Pentose Phosphate Pathway (PPP) .[1][4][10][11] This fundamental metabolic pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid biosynthesis.

The initial step of the oxidative phase of the PPP involves the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD). This lactone is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase.[4]

Given its role in this central metabolic pathway, derivatives of this compound, particularly iminosugars that mimic the transition states of glycosidases, can have significant biological effects by modulating carbohydrate metabolism.

Visualizations

Experimental Workflow: General Synthesis of Iminosugars

Caption: A generalized workflow for the synthesis of iminosugars from this compound.

Signaling Pathway: Oxidative Phase of the Pentose Phosphate Pathway

Caption: The oxidative phase of the Pentose Phosphate Pathway involving this compound.

Conclusion

This compound stands as a powerful and economical chiral precursor in the field of organic synthesis. Its rich stereochemistry and versatile reactivity have enabled the development of efficient synthetic routes to a range of high-value molecules, most notably the antiviral drug Zanamivir and a variety of iminosugar-based glycosidase inhibitors. The continued exploration of novel transformations and protecting group strategies for this accessible starting material promises to further expand its utility in the synthesis of complex natural products and novel therapeutic agents. This guide has provided a comprehensive overview of its applications, supported by detailed protocols and data, to aid researchers and professionals in leveraging the synthetic potential of this remarkable chiral building block.

References

- 1. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. General methods for iminosugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jackwestin.com [jackwestin.com]

- 11. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of delta-Gluconolactone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

delta-Gluconolactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid. This document provides a comprehensive overview of its presence in natural sources and the primary biochemical pathways responsible for its synthesis. GDL is found in a variety of foods and biological systems, where it contributes to flavor profiles and physiological processes. Its biosynthesis is predominantly achieved through two key enzymatic routes: the direct oxidation of glucose by glucose oxidase and as a crucial intermediate in the pentose phosphate pathway. This guide details the quantitative occurrence of GDL, outlines the methodologies for its detection and quantification, and provides visual representations of its biosynthetic pathways to support further research and development.

Natural Occurrence of this compound